Benzyl 4-bromobutanoate Benzyl 4-bromobutanoate
Brand Name: Vulcanchem
CAS No.: 126430-46-4
VCID: VC21248611
InChI: InChI=1S/C11H13BrO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
SMILES: C1=CC=C(C=C1)COC(=O)CCCBr
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol

Benzyl 4-bromobutanoate

CAS No.: 126430-46-4

Cat. No.: VC21248611

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-bromobutanoate - 126430-46-4

Specification

CAS No. 126430-46-4
Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
IUPAC Name benzyl 4-bromobutanoate
Standard InChI InChI=1S/C11H13BrO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Standard InChI Key JJUJDJNFXYNOKI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)CCCBr
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCCBr

Introduction

Chemical Structure and Properties

Molecular Identity

Benzyl 4-bromobutanoate is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . The structure consists of a benzyl group (C6H5CH2-) attached to a 4-bromobutanoate moiety (-OC(=O)CH2CH2CH2Br), creating an ester linkage. This structural arrangement contributes to the compound's chemical behavior and reactivity patterns in various synthetic applications. The presence of both an ester functional group and a terminal bromine atom makes this molecule particularly versatile in organic synthesis. The compound's structure allows it to participate in numerous chemical transformations, making it valuable as a chemical building block.

Nomenclature and Identification

Systematic Naming

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is benzyl 4-bromobutanoate . This systematic name follows the standard IUPAC rules for naming esters, where the first part (benzyl) identifies the alcohol-derived portion and the second part (4-bromobutanoate) identifies the acid-derived portion of the ester. The compound is also known by several synonyms including benzyl 4-bromobutyrate, 4-bromobutyric acid benzyl ester, and butanoic acid, 4-bromo-, phenylmethyl ester . These alternative names reflect different naming conventions but all refer to the same chemical structure.

Registry Numbers and Identifiers

Benzyl 4-bromobutanoate is registered with several chemical databases and identification systems. Its Chemical Abstracts Service (CAS) registry number is 126430-46-4, which serves as a unique identifier for the compound in chemical literature and databases . Additional identifiers include the European Community (EC) Number 603-139-0 and the DSSTox Substance ID DTXSID60397049 . For computational chemistry and cheminformatics, the compound is identified by its InChI string (InChI=1S/C11H13BrO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2) and the simplified InChIKey (JJUJDJNFXYNOKI-UHFFFAOYSA-N) . These identifiers facilitate the unambiguous identification and referencing of the compound across scientific literature and databases.

Synthesis Methods

Laboratory Preparation

The primary method for synthesizing Benzyl 4-bromobutanoate involves the esterification of 4-bromobutyric acid with benzyl alcohol. This reaction typically requires a dehydrating agent or catalyst to facilitate the formation of the ester bond while removing water as a byproduct. Common approaches include the use of acid catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid, which activate the carboxylic acid toward nucleophilic attack by the alcohol. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be employed to form the ester bond under milder conditions. These reactions are typically conducted in appropriate solvents such as dichloromethane or toluene, often under reflux conditions to drive the reaction to completion.

Industrial Production

In industrial settings, the synthesis of Benzyl 4-bromobutanoate may employ more efficient methods suitable for larger-scale production. One approach involves the reaction of 4-bromobutyryl chloride (the acid chloride derived from 4-bromobutyric acid) with benzyl alcohol in the presence of a base such as potassium carbonate or triethylamine. The base serves to neutralize the hydrogen chloride formed during the reaction. This method offers advantages in terms of reaction rate and yield compared to direct esterification. The production process typically includes subsequent purification steps such as distillation, recrystallization, or column chromatography to obtain the pure compound. Quality control measures would include verification of purity through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Chemical Reactivity Profile

Nucleophilic Substitution Reactions

The bromine atom in Benzyl 4-bromobutanoate serves as an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. These reactions typically follow an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromine as a leaving group. Common nucleophiles that can participate in such reactions include amines, thiols, alkoxides, and azides. For example, reaction with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) would yield the corresponding azido derivative. Similarly, reaction with potassium thiolate would produce the corresponding thioether. These substitution reactions are valuable for introducing various functional groups at the terminal position, creating new derivatives with different properties and applications.

Ester Group Transformations

The ester functionality in Benzyl 4-bromobutanoate can undergo various chemical transformations characteristic of esters. Hydrolysis of the ester bond, under either acidic or basic conditions, would yield 4-bromobutyric acid and benzyl alcohol. Basic hydrolysis (saponification) with aqueous sodium hydroxide would form the sodium salt of 4-bromobutyric acid, which could be acidified to obtain the free acid. Reduction of the ester group using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether would convert the ester to the corresponding alcohol, benzyl 4-hydroxybutanoate. Transesterification reactions are also possible, where the benzyl group is exchanged for another alcohol group in the presence of an appropriate catalyst. These transformations highlight the versatility of Benzyl 4-bromobutanoate as a synthetic intermediate.

Combined Transformation Pathways

The presence of both the ester group and the bromine atom in Benzyl 4-bromobutanoate allows for sequential or simultaneous transformations of both functional groups, leading to a diverse array of products. For instance, a nucleophilic substitution at the bromine position followed by ester hydrolysis could yield functionalized butyric acids. Alternatively, ester reduction followed by nucleophilic substitution of the bromine could produce functionalized butanols. The selective manipulation of these functional groups, often achieved through careful control of reaction conditions and the use of protecting groups when necessary, makes Benzyl 4-bromobutanoate a valuable building block in complex organic synthesis. These transformation pathways expand the utility of the compound in the preparation of more complex molecules with specific structural features.

Applications in Research and Development

Pharmaceutical Synthesis

Benzyl 4-bromobutanoate serves as a valuable intermediate in pharmaceutical synthesis due to its dual reactivity sites. The compound's terminal bromine atom provides a convenient handle for introducing various functional groups through nucleophilic substitution reactions, while the benzyl ester offers a protected carboxylic acid that can be selectively deprotected under mild conditions. These features make it particularly useful in the synthesis of complex pharmaceutical compounds that require specific functional group arrangements. Drug developers utilize this compound in the synthesis of various medicinal agents, including those targeting the central nervous system, cardiovascular system, and various metabolic pathways. The ability to selectively transform either the bromine or the ester functionality allows for strategic planning in multi-step synthetic routes, making it an important building block in medicinal chemistry research.

Chemical Biology Applications

In chemical biology research, Benzyl 4-bromobutanoate and its derivatives serve as molecular probes and building blocks for the synthesis of biologically active compounds. The compound can be used to introduce specific functional groups into biomolecules through its reactive bromine site, potentially altering or enhancing biological activity. Such modifications can be useful in studying structure-activity relationships of bioactive compounds. Additionally, the compound may serve as a precursor in the synthesis of affinity labels or photoaffinity probes used to identify and characterize protein binding sites. These applications highlight the importance of Benzyl 4-bromobutanoate in understanding biological systems at the molecular level through chemical intervention and modification.

Biological Activity

Structure-Activity Relationships

The biological activity of Benzyl 4-bromobutanoate can be better understood through comparison with structurally similar compounds. The table below presents a comparative analysis of Benzyl 4-bromobutanoate and related compounds, highlighting structure-activity relationships:

CompoundKey Structural FeatureObserved Biological Activity
Benzyl 4-bromobutanoateTerminal bromine atomPotential antimicrobial activity
Benzyl 4-chlorobutanoateChlorine instead of bromineModerate antibacterial activity
Benzyl 4-iodobutanoateIodine instead of bromineHigher reactivity but potentially less stability
Benzyl butanoate (no halogen)No halogen atomMinimal antimicrobial activity

This structure-activity relationship analysis suggests that the presence and nature of the halogen atom significantly influence the biological properties of these compounds. The bromine atom in Benzyl 4-bromobutanoate appears to confer a balance of reactivity and stability that contributes to its potential biological activities. Understanding these relationships helps guide the rational design of new derivatives with enhanced or targeted biological properties for specific applications in medicine and agriculture.

ManufacturerProduct NumberPackaging QuantityPrice (USD)
TRCB300115500 mg$175.00
Matrix Scientific170748500 mg$197.00
Matrix Scientific1707481 g$393.00
American Custom Chemicals CorporationHCH00696981 mg$586.97
American Custom Chemicals CorporationHCH006969810 mg$618.50

These prices indicate that Benzyl 4-bromobutanoate is a relatively high-value chemical, which is typical for specialized research chemicals and synthetic intermediates . The significant price variation between suppliers and quantities suggests that economies of scale are important in the production of this compound. Researchers and industrial users should consider these economic factors when planning to use this compound in their work, particularly for larger-scale applications where cost may become a significant consideration.

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